Reduced Lipophilicity (LogP) Versus N-(2,4,6‑Trimethylphenyl)acetamide
N-(3-amino-2,4,6-trimethylphenyl)acetamide exhibits a computed XLogP3 value of 1.5, which is substantially lower than the 2.64 computed for its direct structural analog, N-(2,4,6‑trimethylphenyl)acetamide (N‑mesitylacetamide). This 1.14 log unit difference corresponds to a more than 10‑fold decrease in lipophilicity, directly impacting aqueous solubility and membrane permeability [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | N-(2,4,6‑trimethylphenyl)acetamide: XLogP3 = 2.64 |
| Quantified Difference | ΔXLogP3 = -1.14 (target is ~11x less lipophilic) |
| Conditions | Computed property using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
This quantifiable difference in lipophilicity is critical for drug discovery programs where balancing solubility and permeability is essential; selecting the wrong analog can lead to significant and unpredictable changes in a compound's ADME profile.
- [1] PubChem. (2024). Compound Summary for CID 1506608: N-(3-amino-2,4,6-trimethylphenyl)acetamide. National Center for Biotechnology Information. View Source
